(R)-Azepan-4-ol is a chiral cyclic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. The structural features of (R)-azepan-4-ol provide a unique framework for the development of pharmaceuticals, particularly in the context of enantiomerically pure compounds that can exhibit specific biological activities.
(R)-Azepan-4-ol can be synthesized through various chemical methodologies that involve the manipulation of simpler organic molecules. The compound is often derived from starting materials such as aziridines or other nitrogen-containing precursors, which undergo ring-opening reactions or other transformations to yield the desired azepane structure.
(R)-Azepan-4-ol is classified as an organic compound and specifically as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom that is also bonded to two other carbon atoms. It is also categorized under heterocycles due to the inclusion of nitrogen in its ring structure.
The synthesis of (R)-azepan-4-ol can be achieved through several methods, including:
The technical details of these synthesis methods often involve precise control over reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used for monitoring reaction progress and characterizing products.
(R)-Azepan-4-ol features a seven-membered ring containing one nitrogen atom and six carbon atoms, with a hydroxyl group located at the fourth carbon position. The stereochemistry at this position is crucial for its biological activity.
The molecular formula for (R)-azepan-4-ol is , with a molecular weight of approximately 129.20 g/mol. Its structural representation highlights the arrangement of atoms within the cyclic framework, emphasizing the spatial orientation that contributes to its chiral nature.
(R)-Azepan-4-ol participates in various chemical reactions typical for alcohols and heterocycles:
These reactions often require specific reagents and conditions; for example, oxidation may involve agents like chromium trioxide or potassium permanganate under acidic conditions .
The mechanism by which (R)-azepan-4-ol exerts its effects in biological systems involves interactions at the molecular level with various biological targets. The hydroxyl group may participate in hydrogen bonding with receptors or enzymes, influencing their activity.
Studies have shown that modifications on the azepane ring can significantly alter pharmacological profiles, making understanding its mechanism crucial for drug design .
(R)-Azepan-4-ol is typically a colorless liquid or solid depending on purity and environmental conditions. Its melting point is around 40 °C, while it possesses moderate solubility in water due to its polar hydroxyl group.
The compound exhibits typical alcohol reactivity, including:
Relevant data from spectroscopic analyses (such as infrared spectroscopy) reveal characteristic absorption bands corresponding to O-H stretching around 3200–3600 cm and N-H bending around 1600 cm .
(R)-Azepan-4-ol finds applications primarily in medicinal chemistry as a building block for synthesizing more complex pharmaceutical agents. Its chiral nature allows it to be utilized in asymmetric synthesis processes aimed at producing enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects.
Additionally, it serves as an intermediate in synthesizing other heterocycles and compounds with potential therapeutic benefits against various diseases .
Initial synthetic approaches to chiral azepane derivatives, including the seven-membered azepane core characteristic of (R)-Azepan-4-ol (systematic name: (R)-1-Aminoazepan-4-ol or (R)-Azepan-4-amine), were characterized by low stereoselectivity and reliance on multistep derivatization of pre-existing heterocyclic systems. Early routes often employed ring-expansion strategies or resolution techniques. A prominent ring-expansion approach involved the gold(I)-catalyzed ammoniumation/ring-expansion of tailor-made azetidine precursors, yielding functionalized azepines – unsaturated precursors to azepanes – with moderate to excellent diastereoselectivity. This methodology demonstrated the feasibility of accessing azepine scaffolds with good yields (often exceeding 70%) from relatively simple building blocks, exploiting gold's unique ability to activate unsaturated carbon-carbon bonds towards nucleophilic addition [1]. However, achieving high enantiomeric purity specifically for the saturated (R)-Azepan-4-ol scaffold via such routes typically required additional, non-trivial reduction and resolution steps, limiting efficiency and scalability. Classical resolution of racemic Azepan-4-ol mixtures via diastereomeric salt formation or enzymatic kinetic resolution was common but suffered from inherent maximum 50% yield limitations and often required recycling of the undesired enantiomer. Synthesis from chiral pool starting materials offered an alternative, but the structural complexity of suitable precursors constrained the diversity of accessible derivatives. These foundational methods established the synthetic accessibility of the azepane ring but highlighted the significant challenge of efficiently introducing and controlling the crucial stereogenic center at the C4 position bearing the hydroxy group with high enantioselectivity [1] [4] [9].
Table 1: Early Synthetic Approaches to Azepane/Azepine Scaffolds Relevant to (R)-Azepan-4-ol Development
Strategy | Key Features | Typical Yield Range | Diastereoselectivity | Enantioselectivity Limitation | Primary Reference |
---|---|---|---|---|---|
Gold(I)-Catalyzed Ring Expansion | Azetidine to azepine via ammoniumation; Requires reduction | Good to Excellent (70-90%) | Moderate to High (dr 3:1 to >20:1) | Low; Required additional resolution steps | [1] |
Classical Resolution (Racemic) | Diastereomeric salt formation or enzymatic resolution | ≤ 50% (theoretical max per enantiomer) | N/A | Dependent on resolution efficiency | General Practice |
Low-Temperature Photolysis/Pyrolysis | 4-Azidophenol ring expansion to 4H-azepin-4-ones | Detected spectroscopically | N/A | Not applicable (racemic/uncontrolled) | [4] |
Nitro-Mannich/Diamine Routes | Synthesis of piperazinones via β-nitroamines; Analogous to potential azepane routes | Moderate (50-85%) | Variable (dr up to >95:5) | Required chiral auxiliaries/catalysts | [9] |
The period spanning 1990 to 2010 witnessed transformative advancements in stereoselective synthesis that profoundly impacted the preparation of enantiomerically enriched seven-membered nitrogen heterocycles like (R)-Azepan-4-ol. Two key paradigm shifts emerged:
Enantioselective Organocatalysis: The advent of powerful organocatalytic strategies provided unprecedented tools for directly constructing chiral azepane scaffolds with high enantiomeric excess. A landmark development was the "temporary-bridge strategy" employing α-ketoamides and enals under chiral secondary amine catalysis (e.g., Hayashi-Jørgensen catalyst). This domino Michael-hemiaminalization-hemiacetalization sequence efficiently generated oxygen-bridged 7-aza-8-oxa-bicyclo[3.2.1]octane intermediates with concomitant formation of three bonds and up to four stereogenic centers. Crucially, these intermediates could be selectively cleaved to reveal highly functionalized cis-fused or monocyclic azepane derivatives, including precursors to enantiopure azepanols. This approach demonstrated excellent enantioselectivity (typically >95% ee) and good to high diastereoselectivity (dr up to 20:1) under optimized conditions using trichloroethanol as solvent at -7°C. The strategy circumvented the negative entropic factors associated with direct seven-membered ring closure by leveraging the thermodynamic drive of the bicyclization step [6].
Refined Transition Metal Catalysis: While early ring expansions lacked enantiocontrol, this era saw significant refinement in asymmetric metal catalysis applicable to azepane synthesis. Building on earlier gold(I) catalysis, methodologies incorporating chiral ligands or auxiliaries began to emerge for controlling stereochemistry during ring expansion or cyclization events. Although direct high-yielding enantioselective routes specifically to (R)-Azepan-4-ol via metal catalysis were less prominent in the literature compared to organocatalysis during this period, the groundwork was laid using analogous scaffolds. Key improvements involved enhancing diastereoselectivity in cyclization steps (e.g., achieving dr >20:1 in specific cases) and developing enantioselective reductions of azepinone precursors using chiral catalysts [1] [6].
These shifts moved synthesis away from resolution and derivatization towards de novo enantioselective construction. The temporary-bridge organocatalysis, in particular, represented a conceptual leap by transforming the challenging entropic problem of medium-ring formation into an advantage through kinetically favored bicyclization followed by controlled bridge cleavage. The ability to synthesize gram quantities of key intermediates with retained high stereoselectivity underscored the scalability potential of these new approaches for accessing (R)-Azepan-4-ol and its derivatives [6].
Table 2: Key Stereochemical Control Advances Impacting (R)-Azepan-4-ol Synthesis (1990-2010)
Paradigm Shift | Representative Methodology | Key Innovation | Achieved Stereoselectivity | Impact on Azepan-4-ol Access |
---|---|---|---|---|
Organocatalytic Domino Processes | Temporary-bridge strategy (α-Ketoamide + Enal) | Bicyclization overcomes entropic barrier; Hemiacetal drives reaction | ee >95%; dr up to 20:1 | Enabled de novo synthesis of functionalized azepane precursors with multiple stereocenters |
Asymmetric Metal Catalysis Refinement | Chiral ligand-assisted gold catalysis; Enantioselective reductions | Improved enantiocontrol in ring expansion/cyclization | Variable ee (40-90%); High dr achievable | Provided pathways to enantiopure saturated rings from unsaturated precursors |
Advanced Diastereoselective Cyclizations | Beckmann rearrangement of chiral oximes; Reductive nitro-Mannich | High diastereocontrol setting relative stereochemistry | dr >95:5 in optimized cases | Established reliable methods for installing C4 stereochemistry relative to other centers |
The convergence of improved synthetic methodologies enabled the recognition of (R)-Azepan-4-ol as a privileged chiral scaffold within medicinal and agrochemical chemistry during the late 2000s and beyond. This privileged status stems from several key attributes:
Structural Mimicry and Conformational Flexibility: The seven-membered azepane ring, particularly with the C4-hydroxy substituent in the (R)-configuration, exhibits a unique blend of pseudo-sugar conformation and enhanced flexibility compared to rigid six-membered rings like piperidines or five-membered pyrrolidines. This flexibility allows (R)-Azepan-4-ol-derived compounds to adopt conformations favorable for interacting with diverse biological targets. Its structure effectively mimics motifs found in bioactive natural products and endogenous signaling molecules, facilitating binding to various receptors and enzymes. Computational studies and analyses like those enabled by the GDB-4c database highlighted that bicyclic azepanes, including those derived from (R)-Azepan-4-ol, occupy significant yet vastly underexplored regions of chemical space compared to their smaller ring counterparts [8].
Presence in Bioactive Molecules: While not as ubiquitous as piperidine early on, (R)-Azepan-4-ol and closely related saturated azepane cores emerged as key structural elements in molecules exhibiting significant biological activity. Examples include fragments found in neurotoxins (e.g., samandarine), antimalarials (e.g., ribasine), and alkaloids (e.g., deglycocadambine). The specific stereochemistry at C4 was often crucial for activity, as evidenced by structure-activity relationship (SAR) studies in various pharmacological classes. This relevance underscored its value as a core structure for drug discovery [6].
Synthetic Versatility: The presence of both a secondary amine (after N-functionalization) and a hydroxy group on a conformationally defined seven-membered ring makes (R)-Azepan-4-ol an exceptionally versatile chiral building block. The amine can undergo alkylation, acylation, reductive amination, or serve as a metal ligand. The C4-hydroxy group provides a handle for further transformations such as oxidation to ketones, substitution (via activated derivatives like mesylates or triflates), elimination to introduce unsaturation, or incorporation into ethers/esters. This versatility allows for the generation of diverse libraries of analogues from a single, enantiopure scaffold, facilitating rapid SAR exploration. The scaffold's compatibility with the stringent physicochemical property requirements of CNS drug discovery (e.g., molecular weight < 300 Da, good sp3 character) further enhanced its attractiveness [6] [8].
Validation through Novel Scaffold Exploration: Systematic enumeration studies using databases like GDB-4c revealed that a significant proportion (approximately 60%) of simple bicyclic diamine scaffolds incorporating at least one seven-membered ring (like fused azepanes) remained unexplored in known chemical databases like PubChem. Research focusing on synthesizing and profiling such novel scaffolds, including cis- and trans-fused azepanes derived conceptually from motifs like (R)-Azepan-4-ol, yielded potent bioactive molecules. For instance, N-benzylated bicyclic azepanes demonstrated potent inhibition (IC50 < 100 nM) of monoamine transporters (NET, DAT) and σ-1 receptors, highlighting the therapeutic potential residing within this chemical space. The favorable pharmacokinetic properties, including outstanding brain penetrance, observed for some of these azepane derivatives further cemented the scaffold's privileged status for central nervous system targets and beyond [8].
The emergence of (R)-Azepan-4-ol as a privileged scaffold was thus intrinsically linked to the historical advancements in its synthesis. The development of efficient enantioselective routes provided reliable access to this previously challenging motif, enabling its exploration and subsequent validation as a valuable core structure in drug discovery. Future directions focus on further simplifying catalytic asymmetric routes and exploiting the scaffold's potential in fragment-based drug discovery and the synthesis of complex natural products [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: